2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide
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Overview
Description
2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of an appropriate benzene sulfonamide derivative with but-2-en-1-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
- (4-Bromophenyl)(prop-2-yn-1-yl)sulfane
Uniqueness
2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the presence of the but-2-en-1-yl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its ability to interact with molecular targets, making it distinct from other sulfonamide derivatives.
Properties
CAS No. |
82020-70-0 |
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Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-but-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-2-3-8-14-9-6-4-5-7-10(9)15(11,12)13/h2-7H,8H2,1H3,(H2,11,12,13) |
InChI Key |
APMYZARAQKKXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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